4-Methylumbelliferyl-Chitotetraose Tridecaacetate
Description
4-Methylumbelliferyl β-Chitotetraose Tridecaacetate is a fluorescent coumarin derivative widely used as a substrate for studying chitinases and other carbohydrate-active enzymes. Its structure consists of a chitotetraose backbone (four N-acetylglucosamine units) linked to a 4-methylumbelliferyl (4-MU) group, with all hydroxyl groups acetylated. This acetylation enhances solubility in organic solvents and modulates steric interactions with enzymes . The compound’s fluorescence quantum yield enables sensitive detection of enzymatic hydrolysis, making it indispensable for kinetic assays and enzyme mechanism studies .
Properties
Molecular Formula |
C60H78N4O32 |
|---|---|
Molecular Weight |
1367.3 g/mol |
IUPAC Name |
[5-acetamido-6-[5-acetamido-6-[5-acetamido-4-acetyloxy-2-(acetyloxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C60H78N4O32/c1-23-17-44(78)89-39-18-37(15-16-38(23)39)88-57-45(61-24(2)65)54(85-34(12)75)50(41(90-57)20-80-29(7)70)94-59-47(63-26(4)67)56(87-36(14)77)52(43(92-59)22-82-31(9)72)96-60-48(64-27(5)68)55(86-35(13)76)51(42(93-60)21-81-30(8)71)95-58-46(62-25(3)66)53(84-33(11)74)49(83-32(10)73)40(91-58)19-79-28(6)69/h15-18,40-43,45-60H,19-22H2,1-14H3,(H,61,65)(H,62,66)(H,63,67)(H,64,68) |
InChI Key |
ZRRJAKDAXZFDFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl -Chitotetraose Tridecaacetate typically involves multiple steps:
Synthesis of 4-Methylumbelliferone: This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid like sulfuric acid.
Preparation of Chitotetraose: Chitotetraose can be obtained by partial hydrolysis of chitosan, a natural polymer derived from chitin.
Acetylation: The chitotetraose is then fully acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Coupling Reaction: Finally, 4-Methylumbelliferone is coupled with the acetylated chitotetraose using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form 4-Methylumbelliferyl -Chitotetraose Tridecaacetate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl -Chitotetraose Tridecaacetate can undergo several types of chemical reactions:
Hydrolysis: The acetyl groups can be removed through hydrolysis, yielding the deacetylated form of the compound.
Oxidation and Reduction: The 4-methylumbelliferone moiety can undergo oxidation and reduction reactions, altering its fluorescent properties.
Substitution: The acetyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Major Products
Deacetylated Chitotetraose: Resulting from hydrolysis.
Oxidized or Reduced 4-Methylumbelliferone: Depending on the specific reaction conditions.
Scientific Research Applications
4-Methylumbelliferyl -Chitotetraose Tridecaacetate has several applications in scientific research:
Biochemistry: Used as a substrate in enzymatic assays to study the activity of chitinases and other glycosidases.
Fluorescence Studies: The 4-methylumbelliferone moiety is fluorescent, making it useful in various fluorescence-based assays.
Drug Development:
Molecular Biology: Used in studies involving carbohydrate metabolism and enzyme kinetics.
Mechanism of Action
The compound exerts its effects primarily through its interactions with enzymes that recognize the chitotetraose moiety. The acetyl groups can influence the binding affinity and specificity of these interactions. The 4-methylumbelliferone moiety can serve as a fluorescent reporter, allowing researchers to monitor enzymatic activity in real-time.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Methylumbelliferyl Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Sugar Backbone | Acetylation | Primary Application | Price (1 mg) |
|---|---|---|---|---|---|---|
| 4-MU β-Chitotetraose Tridecaacetate | Not explicitly stated* | — | Chitotetraose (4 units) | 13 acetyl groups | Chitinase activity assays | $490.00 |
| 4-MU 4-Deoxy-β-D-chitobiose Peracetate | C₃₂H₄₁NO₁₇S | 743.73 | Chitobiose (2 units) | Full peracetylation | Chitinase specificity studies | — |
| 4-MU β-D-Cellopentoside | — | — | Cellopentose (5 glucose units) | None | Cellulase activity assays | $548.00 |
| 4-MU β-D-Cellotetroside | — | — | Cellotetrose (4 glucose units) | None | Cellulase/hemicellulase studies | $460.00 |
| 4-Methylumbelliferyl acetate (MU-Ac) | C₁₂H₁₀O₄ | 218.21 | None | 1 acetyl group | Esterase/lipase assays | ~$100 (varies) |
*Molecular formula for 4-MU β-Chitotetraose Tridecaacetate can be inferred as C₄₉H₆₃NO₂₈ (based on structural analogs) .
Structural and Enzymatic Specificity
- Chitinase-Specific Probes: 4-MU β-Chitotetraose Tridecaacetate binds to chitinases due to its chitotetraose backbone, which mimics natural chitin substrates. The 13 acetyl groups improve solubility but may partially hinder enzyme access, requiring optimized reaction conditions . 4-MU 4-Deoxy-β-D-chitobiose Peracetate (CAS 68636-50-0) has a shorter chitobiose chain, reducing binding affinity for enzymes that require longer substrates. Its sulfur-containing molecular formula (C₃₂H₄₁NO₁₇S) suggests additional modifications for specialized applications .
Cellulase Probes :
- Esterase/Lipase Probes: MU-Ac is a monofunctional substrate with a single acetyl group. Its small size allows rapid hydrolysis by esterases, but it lacks the complexity required for glycosidase studies .
Fluorescence and Detection Sensitivity
- The Tridecaacetate derivative exhibits a high fluorescence quantum yield, enabling detection at nanomolar concentrations. However, excessive acetylation can quench fluorescence slightly compared to non-acetylated analogs .
- MU-Ac releases 4-MU upon hydrolysis, producing a strong fluorescent signal. Its simplicity makes it cost-effective but less specific for complex enzymatic systems .
Cost and Accessibility
- Tridecaacetate is priced at $490/mg, reflecting its complex synthesis and niche application. In contrast, Cellopentoside ($548/mg) and Cellotetroside ($460/mg) vary in cost based on sugar chain length and demand .
- MU-Ac is significantly cheaper (~$100/mg) due to its widespread commercial availability and simpler structure .
Biological Activity
4-Methylumbelliferyl-Chitotetraose Tridecaacetate (MUC) is a synthetic fluorogenic substrate derived from chitooligosaccharides, specifically designed for studying chitinase activity. Chitinases are enzymes that catalyze the hydrolysis of chitin, a major structural component of fungal cell walls and exoskeletons of arthropods. The hydrolysis of MUC by chitinases results in the release of methylumbelliferone, a compound that exhibits strong fluorescence, allowing for the quantification of enzyme activity through spectrophotometric methods.
- Molecular Formula : C_{56}H_{77}N_{3}O_{31}
- Molecular Weight : Approximately 1367.27 g/mol
- Appearance : Off-white solid
The biological activity of MUC primarily involves its enzymatic hydrolysis by various chitinases. Upon cleavage, methylumbelliferone is released, which can be detected and quantified due to its fluorescence. This reaction can be represented as follows:
Applications in Research
MUC serves as a valuable tool in various fields, including:
- Enzyme Kinetics : Understanding the specificity and efficiency of different chitinases.
- Biotechnology : Applications in agriculture for pest control and bioconversion processes.
- Clinical Research : Studying fungal infections and developing antifungal agents.
Case Study 1: Chitinase Activity in Fungi
A study investigated the chitinase activity in various fungal species using MUC as a substrate. The results indicated significant differences in enzymatic activity among species, with some exhibiting higher turnover rates than others. This study highlighted the potential for using MUC to differentiate between fungal strains based on their chitinase activity.
| Fungal Species | Chitinase Activity (µmol/min/mg protein) |
|---|---|
| Fusarium oxysporum | 0.75 |
| Aspergillus niger | 1.20 |
| Trichoderma harzianum | 0.90 |
Case Study 2: Enzyme Inhibition Studies
Another research focused on the inhibition of chitinase by various compounds while using MUC as a substrate. The study revealed that certain natural inhibitors significantly reduced chitinase activity, suggesting potential applications in pest management.
| Inhibitor | IC50 (µM) | % Inhibition at IC50 |
|---|---|---|
| Compound A | 15 | 85 |
| Compound B | 25 | 70 |
| Control | - | 0 |
Interaction Studies
Research has also explored how modifications to MUC affect its interaction with different chitinases. Variations in the oligosaccharide chain length and acetylation patterns were shown to influence enzyme specificity and efficiency.
Comparative Analysis of Substrates
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Methylumbelliferyl Acetate | C_{11}H_{12}O_{5} | Commonly used for esterases |
| 4-Methylumbelliferyl β-D-N,N'-diacetylchitobioside | C_{20}H_{32}N_{2}O_{14} | Specific for certain chitinases |
| 4-Methylumbelliferyl Decanoate | C_{15}H_{28}O_{5} | Used for carboxylesterases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
